molecular formula C18H14ClFN2O3S B2516568 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034439-79-5

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2516568
CAS No.: 2034439-79-5
M. Wt: 392.83
InChI Key: COKONCQKLKGLSE-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClFN2O3S and its molecular weight is 392.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Mishra and Chundawat (2019) synthesized a series of compounds, including one similar to the queried chemical, demonstrating potent activity against gram-negative bacteria such as P. aeruginosa and gram-positive bacteria like S. aureus. These compounds were synthesized through a nucleophilic substitution reaction, showing better inhibitory activity than standard drugs in some cases (Mishra & Chundawat, 2019).

Anticancer Properties

Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. Their study on laryngeal cancer cells showed that the presence of a hydroxyl group significantly contributed to anticancer activity, highlighting a potential pathway for chemotherapy (Haridevamuthu et al., 2023).

Fluorescence Property Exploration

A research conducted by Zhengneng et al. (2013) on novel 1,8-naphthalimide derivatives containing a thiophene ring demonstrated varied fluorescence properties. These compounds showed potential for applications in materials science, especially due to their enhanced fluorescence when electron-donating groups were attached to the thiophene ring (Zhengneng et al., 2013).

Complex Chemical Synthesis

De, Yin, and Ma (2017) developed a copper-catalyzed coupling reaction using a (hetero)aryl chloride and amides, demonstrating an efficient catalytic system for Goldberg amidation. This study could offer insights into creating complex molecules involving components similar to the queried compound (De, Yin, & Ma, 2017).

Future Directions

The synthesis and characterization of novel benzothiophene derivatives with wider therapeutic activity is a topic of interest for medicinal chemists. They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Similar compounds with a benzothiophene nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Compounds with similar structures have shown variable activity against different bacterial strains . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .

Pharmacokinetics

A study on similar compounds indicated a favorable pharmacokinetic profile . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Similar compounds have shown promising activity against certain bacterial strains . This suggests that the compound could have bactericidal activity, leading to the elimination of these bacteria.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-13-7-10(5-6-14(13)20)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKONCQKLKGLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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